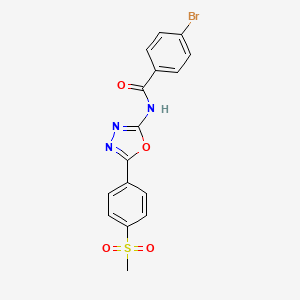![molecular formula C18H24N2O3 B2493604 1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone CAS No. 900018-92-0](/img/structure/B2493604.png)
1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to "1-{4-[4-(Morpholinocarbonyl)piperidino]phenyl}-1-ethanone" typically involves reactions under microwave irradiation or reflux conditions using starting materials such as piperidine, morpholine, and acetophenone derivatives. For example, microwave-assisted synthesis has been employed for the efficient creation of analogous structures, demonstrating the utility of this approach in generating complex molecules with high yields and purity (Merugu et al., 2010; Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds similar to "this compound" has been elucidated through various spectroscopic techniques and, in some cases, confirmed by X-ray crystallography. These analyses reveal the presence of specific conformations and intramolecular interactions that are crucial for their stability and reactivity (Balderson et al., 2007; Prasad et al., 2018).
Chemical Reactions and Properties
Chemical reactions involving compounds with a similar structure to "this compound" include cycloaddition, Mannich reactions, and reactions under microwave-assisted conditions. These processes often result in the formation of complex heterocyclic structures with potential biological activities (Boyd et al., 1976; Aljohani et al., 2019).
Physical Properties Analysis
The physical properties, such as melting points, solubility, and crystalline structure, of compounds structurally related to "this compound" can be inferred from their chemical structure and have been characterized using techniques like X-ray crystallography and thermal analysis. These studies provide valuable information on the stability and solubility of these compounds, which are essential for their potential applications (Prasad et al., 2018; Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of related compounds, such as reactivity, stability under different conditions, and interaction with other molecules, have been explored through various synthetic and analytical approaches. These studies provide insights into the mechanisms underlying their reactions and potential for further chemical modifications (Singh et al., 2013; Gevorgyan et al., 2009).
Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis : A study by (Nejadshafiee et al., 2013) demonstrated the one-pot reaction of (chlorocarbonyl)phenyl ketene with β-ketoamides, including 1-morpholino-2-phenyl ethanone, to produce 2-pyrone derivatives. These derivatives are crucial in the synthesis of various heterocyclic compounds.
Antibacterial Activity : Research by (Merugu, Ramesh, & Sreenivasulu, 2010) explored the synthesis of 1-(4-(piperidin-1-yl)phenyl)ethanone derivatives and their antibacterial properties. This study indicates the potential use of these compounds in developing new antibacterial agents.
Photophysical Characterization : (Pye, Fronczek, & Isovitsch, 2010) described the synthesis of 1-{4-((E)-morpholin-4-yldiazenyl)phenyl}ethanone and its photophysical properties. The study provided insights into the luminescent behavior of this compound, which could be relevant in materials science and photonics.
Cancer Treatment : A significant application in oncology was reported by (Kashishian et al., 2003), where 1-(2-hydroxy-4-morpholin-4-yl-phenyl)-ethanone was identified as a DNA-dependent protein kinase inhibitor. This compound enhances the effectiveness of treatments for cancer, particularly by targeting DNA repair pathways.
Metal Complexes and Antifungal Activity : Research by (Raj & Patel, 2015) on novel metal complexes of 1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone (APEHQ) revealed their antifungal properties. This suggests potential applications in combating fungal infections.
Hydrogen-Bonding Patterns : The study of hydrogen-bonding patterns in compounds such as (2Z)-1-(4-bromophenyl)-2-(piperidin-2-ylidene)ethanone, conducted by (Balderson, Fernandes, Michael, & Perry, 2007), offers valuable insights into molecular interactions. Such understanding is fundamental in drug design and molecular engineering.
Molecular Modeling : In a study by (Aljohani et al., 2019), microwave-assisted synthesis of 4-hydroxyacetophenone derivatives, including 1-{4-hydroxy-3-[(morpholin-4-yl)methyl]phenyl}ethan-1-one, was conducted. The molecular structures were determined by X-ray crystallography, contributing to our understanding of molecular configurations and interactions.
Cytotoxicity in Cancer Research : (Dimmock, Erciyas, Raghavan, & Kirkpatrick, 1990) evaluated the cytotoxicity of Mannich bases of acetophenone, including 1-phenyl-3-(4-morpholinyl)propan-1-one hydrochloride, against EMT6 tumor cells. Such studies are crucial in the development of new chemotherapeutic agents.
Propiedades
IUPAC Name |
1-[4-[4-(morpholine-4-carbonyl)piperidin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O3/c1-14(21)15-2-4-17(5-3-15)19-8-6-16(7-9-19)18(22)20-10-12-23-13-11-20/h2-5,16H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQJJXMRTWWYJMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

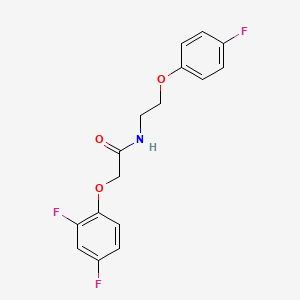
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2493522.png)
![3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-fluoroquinolin-4(1H)-one](/img/structure/B2493527.png)
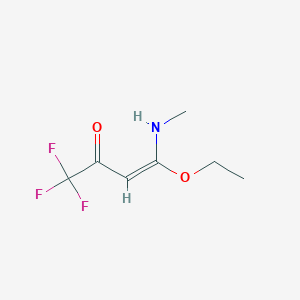
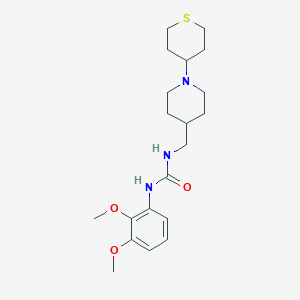
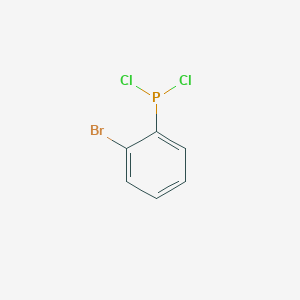
![8-[4-[(2,5-Dimethylphenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylprop-2-enyl)purine-2,6-dione](/img/structure/B2493533.png)

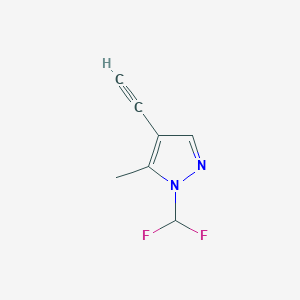

![ethyl 4-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2493540.png)
![Ethyl 1-butyl-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B2493541.png)
![Methyl (4aR,7aS)-3,4,5,6,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-4a-carboxylate;hydrochloride](/img/structure/B2493543.png)
